molecular formula C7H12N2O2 B12359285 5-Propyl-1,3-diazinane-2,4-dione

5-Propyl-1,3-diazinane-2,4-dione

Cat. No.: B12359285
M. Wt: 156.18 g/mol
InChI Key: UEBGVWSWGQQLDN-UHFFFAOYSA-N
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Description

5-n-Propyluracil: is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a propyl group at the 5th position of the uracil ring. It has the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol . The compound is primarily used in scientific research, particularly in the synthesis of anti-HIV drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Propyluracil typically involves the alkylation of uracil. One common method is the reaction of uracil with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for 5-n-Propyluracil are not widely documented, the general approach involves large-scale alkylation reactions similar to those used in laboratory synthesis. The process would likely involve continuous flow reactors to ensure efficient mixing and heat transfer, optimizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 5-n-Propyluracil undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated uracil compounds .

Comparison with Similar Compounds

Comparison: 5-n-Propyluracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and potency in antiviral applications .

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

5-propyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C7H12N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h5H,2-4H2,1H3,(H2,8,9,10,11)

InChI Key

UEBGVWSWGQQLDN-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC(=O)NC1=O

Origin of Product

United States

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